

An In-depth Technical Guide to the Solubility of 8-Aminoisoquinolin-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Aminoisoquinolin-1-ol

Cat. No.: B2570740

[Get Quote](#)

This guide provides a comprehensive technical overview of the solubility characteristics of **8-Aminoisoquinolin-1-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] Designed for researchers, scientists, and formulation experts, this document synthesizes theoretical principles, available data, and robust experimental methodologies to serve as a foundational resource for laboratory applications.

Introduction: Physicochemical Landscape of 8-Aminoisoquinolin-1-ol

8-Aminoisoquinolin-1-ol, also known as 8-amino-1(2H)-isoquinolinone, belongs to the diverse family of nitrogen-containing heterocyclic compounds that form the backbone of a vast number of pharmaceuticals. Its structure, featuring a fused bicyclic aromatic system with both an amino (-NH₂) and a hydroxyl (-OH) group (in its tautomeric form), imparts a unique combination of physicochemical properties that directly govern its solubility.

Key Physicochemical Properties:

- Molecular Formula: C₉H₈N₂O^[2]
- Molecular Weight: 160.17 g/mol ^[2]
- Predicted pKa: 12.42 ± 0.20^[3]

- Structure: The molecule contains both hydrogen bond donors ($-\text{NH}_2$, $-\text{OH}$) and acceptors (ring nitrogens, carbonyl oxygen), suggesting a strong potential for interaction with polar solvents.

The presence of both acidic (phenolic hydroxyl) and basic (amino group, ring nitrogen) centers means that the ionization state of **8-Aminoisoquinolin-1-ol** is highly dependent on pH. This amphoteric nature is a critical factor in its aqueous solubility, as the molecule can exist as a neutral, cationic, or anionic species.^[4]

Diagram 1: Chemical Structure and Tautomerism

Caption: Keto-enol tautomerism of the title compound.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the balance between solute-solute interactions (crystal lattice energy) and solute-solvent interactions. For **8-Aminoisoquinolin-1-ol**, the following principles are paramount:

- "Like Dissolves Like": The polarity of the molecule is key. Due to its polar functional groups, it is expected to have higher solubility in polar solvents compared to non-polar solvents.^[5]
- Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. This facilitates strong interactions with protic solvents like water, ethanol, and methanol.
- Influence of pH: In aqueous media, the solubility of **8-Aminoisoquinolin-1-ol** will be at its minimum at its isoelectric point. In acidic solutions ($\text{pH} < \text{pKa}$ of the amino group), the molecule will be protonated, forming a more soluble cationic salt. In basic solutions ($\text{pH} > \text{pKa}$ of the hydroxyl group), it will be deprotonated, forming a more soluble anionic salt.
- Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of compounds because they are highly polar and can accept hydrogen bonds, effectively solvating the molecule and disrupting the crystal lattice.

Based on the solubility characteristics of structurally similar compounds like 8-aminoquinoline, which is generally soluble in polar organic solvents like ethanol and DMSO but has low water solubility, a similar trend can be anticipated for **8-Aminoisoquinolin-1-ol**.^[6] The addition of the hydroxyl/keto group is expected to increase polarity and potentially enhance aqueous solubility compared to its parent amine.

Solubility Profile

Quantitative, peer-reviewed solubility data for **8-Aminoisoquinolin-1-ol** is not widely published. Therefore, this section provides a qualitative and predictive summary based on its structure and data from analogous compounds. Experimental determination is strongly recommended for any application.

Solvent Class	Solvent Example	Predicted Solubility	Rationale & Insights
Polar Protic	Water (pH 7)	Low to Sparingly Soluble	Strong intermolecular hydrogen bonding in the crystal lattice may dominate. Solubility is expected to be highly pH-dependent. [6]
Ethanol, Methanol	Soluble		The alcohol's hydroxyl group can effectively hydrogen bond with the solute, and its hydrocarbon character helps solvate the aromatic rings.
Polar Aprotic	DMSO, DMF	Freely Soluble	These solvents are excellent at disrupting crystal lattices and solvating polar functional groups. DMSO is a common choice for creating stock solutions in biological assays. [7]
Acetone	Moderately Soluble		Acetone is polar but lacks hydrogen bond donating ability, which may limit its effectiveness compared to DMSO or alcohols. [8]
Non-Polar	Toluene, Hexane	Insoluble / Very Slightly Soluble	The large difference in polarity between the solute and solvent results in weak solute-solvent interactions,

			insufficient to overcome the solute-solute forces. ^[8]
Chlorinated	Chloroform, Dichloromethane	Slightly to Moderately Soluble	These solvents have moderate polarity and can interact with the aromatic system, but lack strong hydrogen bonding capabilities.

Note: Solubility categories (e.g., Freely Soluble, Soluble) are used as general predictors. For precise quantitative values, the experimental protocol outlined in the next section should be followed.

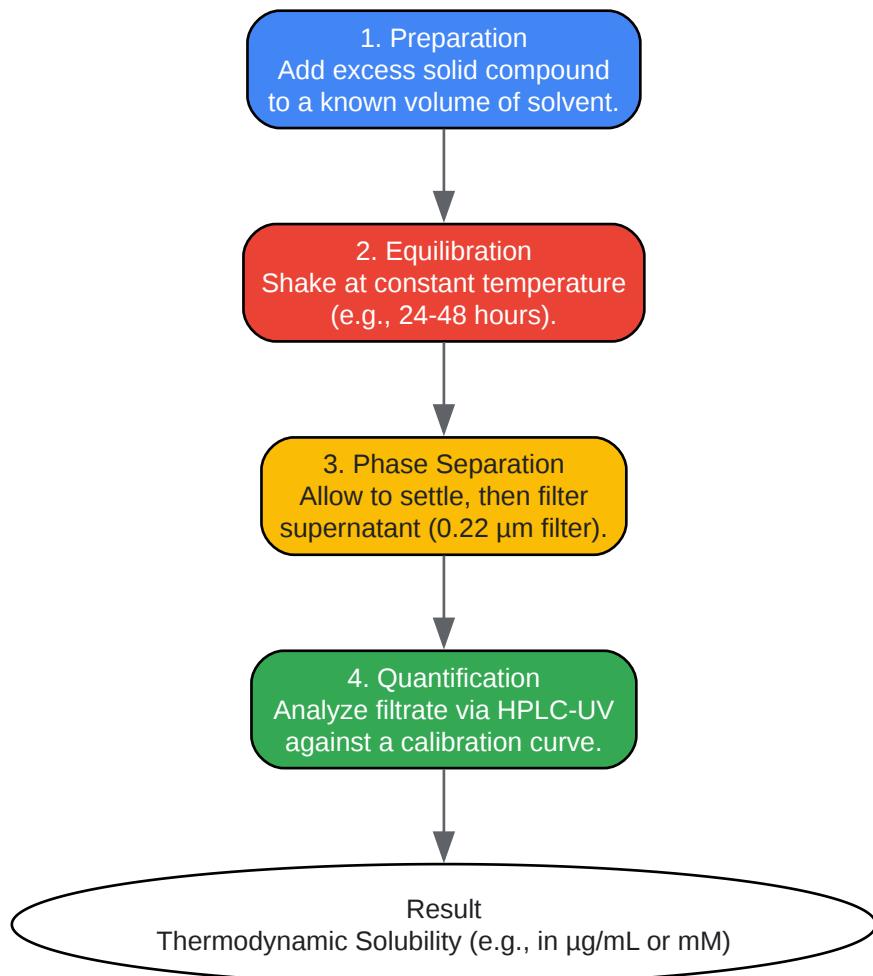
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.^[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the thermodynamic solubility of **8-Aminoisoquinolin-1-ol** in a selected solvent at a controlled temperature.

Materials & Equipment:

- **8-Aminoisoquinolin-1-ol** (solid, high purity)
- Selected solvents (e.g., pH 7.4 phosphate-buffered saline, Ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance


- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Step-by-Step Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **8-Aminoisoquinolin-1-ol** to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[10]
 - Causality Insight: Adding a sufficient excess ensures that the solvent becomes fully saturated and that equilibrium can be established between the solid and dissolved states.
 - Add a precise volume of the chosen solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
 - Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with samples potentially taken at 24h and 48h to confirm that the concentration is no longer changing.[11]
 - Causality Insight: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A 24-48 hour period is typically required to ensure the dissolution rate equals the precipitation rate, defining thermodynamic equilibrium.[12]
- Phase Separation:
 - Remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle.

- Carefully draw the supernatant using a syringe and filter it through a 0.22 μm syringe filter into a clean vial.
- Self-Validation: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to a significant overestimation of the solubility. The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
- Quantification:
 - Prepare a series of standard solutions of **8-Aminoisoquinolin-1-ol** of known concentrations in the same solvent.
 - Analyze both the filtered saturated solution and the standard solutions using a validated HPLC-UV method.
 - Create a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
 - Determine the concentration of the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

Diagram 2: Shake-Flask Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While specific quantitative data for the solubility of **8-Aminoisoquinolin-1-ol** remains elusive in public literature, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous heterocyclic compounds. It is anticipated to be highly soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and sparingly soluble in water at neutral pH, with its aqueous solubility being highly dependent on pH. For drug development and research applications, the definitive determination of its thermodynamic solubility using a robust, validated method such as the shake-flask protocol is essential for generating reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. 8-aMinoisoquinolin-1-ol | 216097-69-7 [amp.chemicalbook.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. enamine.net [enamine.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 8-Aminoisoquinolin-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2570740#solubility-of-8-aminoisoquinolin-1-ol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com